molecular formula C8H9BrN2O3 B2708430 EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate CAS No. 1404431-96-4

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Cat. No.: B2708430
CAS No.: 1404431-96-4
M. Wt: 261.075
InChI Key: ZJSYJWWREUOLMC-UHFFFAOYSA-N
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Description

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate is a chemical compound with the molecular formula C8H9BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyrimidine moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate typically involves the reaction of 5-bromopyrimidine-2-ol with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate can be compared with similar compounds such as:

  • Ethyl 2-(2-bromopyrimidin-5-yl)acetate
  • Ethyl 2-(5-bromopyrimidin-4-yl)acetate
  • Ethyl 2-((5-bromopyrimidin-2-yl)amino)acetate

These compounds share the bromopyrimidine core but differ in the position of the bromine atom or the substituents attached to the pyrimidine ring. The unique positioning of the bromine atom in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYJWWREUOLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-hydroxyacetate (0.081 g, 0.775 mmol) in toluene (1.0 mL) was added NaH (60% in mineral oil, 0.037 g, 0.931 mmol) at room temperature. The mixture was stirred for 30 min and a solution of 5-bromo-2-chloropyrimidine (0.100 g, 0.517 mmol) in toluene (0.5 mL) was added. The reaction mixture was stirred at 60° C. for 16 h. The mixture was diluted with EtOAc and slowly quenched with water. The organic layer was separated, washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide the crude material. The crude material was purified by flash chromatography (0-50% ethyl acetate:hexanes) to afford the title compound (82 mg, 61% yield) as a clear colorless oil. LCMS, [M+H]+=260.9.
Quantity
0.081 g
Type
reactant
Reaction Step One
Name
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

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